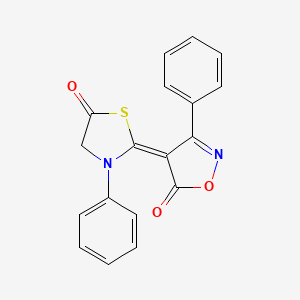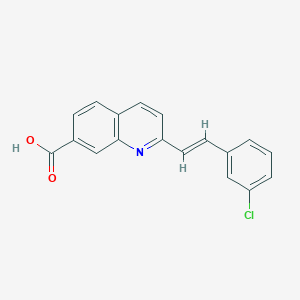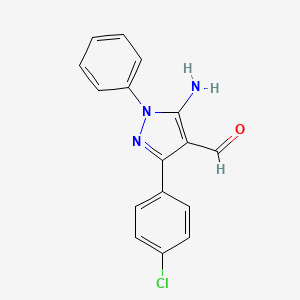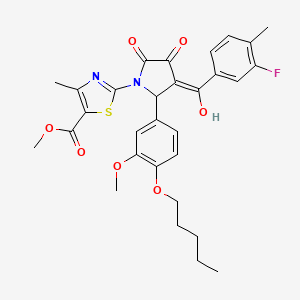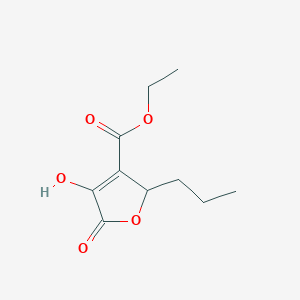![molecular formula C22H17N3O2 B12879679 3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide CAS No. 858119-01-4](/img/structure/B12879679.png)
3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities such as antibacterial, antifungal, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide typically involves the reaction of 2-methylbenzoic acid with amine derivatives. The process often uses triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The yields of the reaction can vary, with some derivatives being obtained in yields ranging from 40% to 72% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Applications De Recherche Scientifique
3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential anticancer activities.
Mécanisme D'action
The mechanism of action of 3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins that are crucial for the survival of bacteria or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits similar biological activities and is used in similar applications.
Uniqueness
3-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other benzamides. This uniqueness makes it a valuable compound for research in various fields, including medicinal chemistry and material science .
Propriétés
Numéro CAS |
858119-01-4 |
|---|---|
Formule moléculaire |
C22H17N3O2 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
3-[3-(2-methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]benzamide |
InChI |
InChI=1S/C22H17N3O2/c1-13-5-2-3-8-16(13)20(26)18-12-25-22-19(18)17(9-10-24-22)14-6-4-7-15(11-14)21(23)27/h2-12H,1H3,(H2,23,27)(H,24,25) |
Clé InChI |
ZWQWEXGHQLPWOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)C2=CNC3=NC=CC(=C23)C4=CC(=CC=C4)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)-](/img/structure/B12879599.png)
![4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine](/img/structure/B12879607.png)

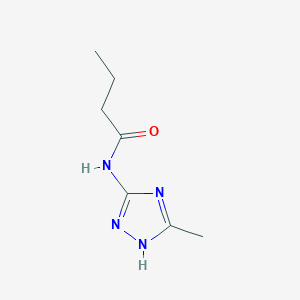
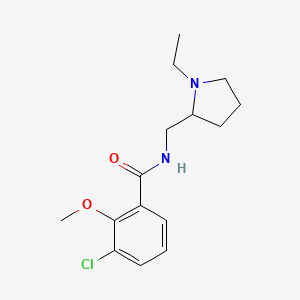

![3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879648.png)
